molecular formula C6H6ClNO B1611544 5-Chloro-1-methylpyridin-2-one CAS No. 4214-78-2

5-Chloro-1-methylpyridin-2-one

Cat. No.: B1611544
CAS No.: 4214-78-2
M. Wt: 143.57 g/mol
InChI Key: MPOJAMFZYRYPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-methylpyridin-2-one is a heterocyclic organic compound with the molecular formula C6H6ClNO It is a derivative of pyridinone, where a chlorine atom is substituted at the 5th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methylpyridin-2-one typically involves the chlorination of 1-methylpyridin-2-one. One common method is the reaction of 1-methylpyridin-2-one with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methylpyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form derivatives with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1-methylpyridin-2-one, while oxidation can produce this compound N-oxide.

Scientific Research Applications

5-Chloro-1-methylpyridin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-methylpyridin-2-one depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyridin-2-one: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.

    5-Chloro-2-methylpyridine: Similar structure but lacks the ketone functionality, leading to different reactivity and applications.

    5-Chloro-1-phenylpyridin-2-one: Contains a phenyl group instead of a methyl group, affecting its physical and chemical properties.

Uniqueness

5-Chloro-1-methylpyridin-2-one is unique due to the presence of both a chlorine atom and a methyl group, which confer specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various compounds and a useful tool in scientific research.

Biological Activity

5-Chloro-1-methylpyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and case studies highlighting its efficacy in various applications.

Chemical Structure and Properties

This compound has the molecular formula C6H6ClN1OC_6H_6ClN_1O and a molecular weight of approximately 143.57 g/mol. The structure consists of a pyridine ring with a chlorine atom and a carbonyl group at the 2-position, which plays a crucial role in its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated its potential as an antimicrobial agent against various pathogens.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through specific molecular pathways.
  • Enzyme Inhibition : It has been shown to interact with enzymes, affecting their catalytic activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. For instance, it may bind to active sites on enzymes or receptors, leading to altered enzymatic activity or signal transduction pathways.

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialEffective against various bacterial strains ,
AnticancerInhibits proliferation of cancer cells ,
Enzyme InhibitionModulates enzyme activities ,

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, it was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported at 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness compared to standard antibiotics.

Case Study 2: Anticancer Activity

Research conducted by Leung et al. (2020) highlighted the anticancer potential of derivatives based on this compound. The study demonstrated that certain derivatives showed IC50 values as low as 10 µM against human cancer cell lines, suggesting a promising avenue for drug development targeting specific cancers.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical reactions, often involving the chlorination of pyridin-2-one derivatives. The versatility in its synthesis allows for the development of numerous derivatives that may enhance its biological activity or alter its pharmacokinetic properties.

Table 2: Synthetic Routes and Derivatives

Derivative Name Synthesis Method Biological Activity
3-Bromo-5-chloro-1-methylpyridin-2(1H)-oneBromination followed by chlorinationEnhanced antimicrobial properties
5-Fluoro-1-methylpyridin-2-oneFluorination reactionIncreased anticancer activity

Properties

IUPAC Name

5-chloro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-4-5(7)2-3-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOJAMFZYRYPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90545899
Record name 5-Chloro-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-78-2
Record name 5-Chloro-1-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90545899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-1-methylpyridin-2-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-1-methylpyridin-2-one
Reactant of Route 3
5-Chloro-1-methylpyridin-2-one
Reactant of Route 4
Reactant of Route 4
5-Chloro-1-methylpyridin-2-one
Reactant of Route 5
Reactant of Route 5
5-Chloro-1-methylpyridin-2-one
Reactant of Route 6
Reactant of Route 6
5-Chloro-1-methylpyridin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.